molecular formula C12H14N2O3 B12517219 6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione CAS No. 651718-05-7

6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B12517219
CAS No.: 651718-05-7
M. Wt: 234.25 g/mol
InChI Key: PKGPSUJBAHNJEE-UHFFFAOYSA-N
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Description

6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound It belongs to the class of dihydropyrimidines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves a multi-step process:

    Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde, urea, and ethyl acetoacetate.

    Reaction Conditions: These starting materials undergo a Biginelli reaction, which is a one-pot condensation reaction. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.

    Temperature and Time: The reaction mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems also enhances the reproducibility and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives with different substitution patterns.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the dihydropyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrimidine derivatives, while reduction can produce various dihydropyrimidine derivatives.

Scientific Research Applications

6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-2,4-dihydropyrimidine-2,4(1H,3H)-dione: Lacks the methoxy and methyl substituents on the phenyl ring.

    6-(4-Methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione: Lacks the methyl substituent on the phenyl ring.

    6-(3-Methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione: Lacks the methoxy substituent on the phenyl ring.

Uniqueness

The presence of both methoxy and methyl substituents on the phenyl ring of 6-(4-Methoxy-3-methylphenyl)dihydropyrimidine-2,4(1H,3H)-dione makes it unique. These substituents can influence the compound’s chemical reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.

Properties

CAS No.

651718-05-7

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

6-(4-methoxy-3-methylphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C12H14N2O3/c1-7-5-8(3-4-10(7)17-2)9-6-11(15)14-12(16)13-9/h3-5,9H,6H2,1-2H3,(H2,13,14,15,16)

InChI Key

PKGPSUJBAHNJEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CC(=O)NC(=O)N2)OC

Origin of Product

United States

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